3,4-dihydro-1H-2-benzopyran-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

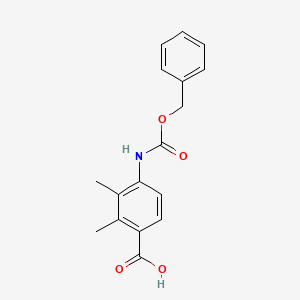

3,4-dihydro-1H-2-benzopyran-5-carboxylic acid is a chemical compound with the empirical formula C6H8O3 . It is also known as enol δ-lactones . This compound provides a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others .

Synthesis Analysis

The synthesis of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid often involves organocatalysis with N-heterocyclic carbenes (NHCs) . These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions . A specific synthesis method involves the reaction of sodium-chlor and aluminum chloride, followed by a reaction with 4-bromo-2-(4-fluorophenoxy) ethyl butyrates .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 . The molecular weight of this compound is 134.1751 .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid are often catalyzed by N-heterocyclic carbenes (NHCs) . These reactions primarily aim at synthesizing this skeleton due to its biological activity and multiple stereocenters .科学的研究の応用

Functionalization Reactions

Functionalization of 1H-Pyrazole-3-Carboxylic Acid

Studies demonstrate the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives via reactions with different compounds, highlighting the versatility of this acid in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005); (Yıldırım & Kandemirli, 2006).

Experimental and Quantum-Chemical Studies

These studies involve experimental and theoretical approaches to understand the reaction mechanisms of 1H-pyrazole-3-carboxylic acid derivatives, offering insights into their chemical behavior (Yıldırım, Kandemirli, & Akçamur, 2005).

Synthesis and Properties of Derivatives

Synthesis of Antiallergic Agents

Research shows the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their antiallergic properties, indicating potential applications in pharmacology (Nohara et al., 1985).

Antiallergic Properties of Pyranone and Pyridinone Derivatives

A study on the synthesis and antiallergic properties of various derivatives highlights the therapeutic potential of these compounds (Philipp, Jirkovsky, & Martel, 1980).

Photophysical and Chemical Studies

Photocleavage Studies of Fluorescent Amino Acid Conjugates

Research demonstrates the synthesis and photochemistry of 3-oxo-3H-benzopyran derivatives, shedding light on their stability and potential applications in phototherapy (Fonseca, Gonçalves, & Costa, 2007).

Oxidation and Reaction of Trolox C

A study explores the oxidation and reaction of Trolox C, a water-soluble α-tocopherol analogue derived from benzopyran-2-carboxylic acid, highlighting its unique chemical properties (Thomas & Bielski, 1989).

Synthesis and Characterization

Synthesis of NLO Materials

A study focuses on the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their potential as nonlinear optical (NLO) materials (Chandrakantha et al., 2013).

Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid provide insights into their chemical structure and potential applications (Kasımoğulları & Arslan, 2010).

将来の方向性

The future directions in the research of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid involve the production of more complex molecules with potential applications in the biological field . These processes are scaled up to the gram scale, and the resulting products are often directed towards epimerization and functionalization .

特性

IUPAC Name |

3,4-dihydro-1H-isochromene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQTUZFPQWILBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-1H-2-benzopyran-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2964080.png)

![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)

![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2964091.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964093.png)

![3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2964097.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide](/img/structure/B2964098.png)

![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)